Molecular Weight and Lipophilicity: A Distinct Physicochemical Profile for Enhanced Membrane Permeability
7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibits a molecular weight of 255.11 g/mol and a consensus LogP of 2.81, which is significantly higher than that of the non-brominated analog 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (MW 176.21 g/mol; LogP ~1.8-2.0 estimated) [1][2]. This increase in both molecular weight and lipophilicity, driven by the presence of the bromine atom, falls within the optimal range for central nervous system (CNS) drug candidates (MW < 500, LogP 2-5), suggesting improved passive membrane permeability and blood-brain barrier penetration potential .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 255.11 g/mol; Consensus LogP = 2.81 |
| Comparator Or Baseline | 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS 1078-19-9): MW = 176.21 g/mol; LogP estimated ~1.8-2.0 |
| Quantified Difference | ΔMW = +78.9 g/mol; ΔLogP ≈ +0.8 to +1.0 units |
| Conditions | Calculated values from PubChem and vendor technical datasheets |
Why This Matters
The 7-bromo-6-methoxy substitution pattern yields a calculated LogP of 2.81, positioning the compound within the CNS-accessible chemical space, a property critical for programs targeting neurological and psychiatric disorders.
- [1] PubChem. 7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (CID 60145025). National Center for Biotechnology Information. View Source
- [2] PubChem. 6-Methoxy-1-tetralone (CID 70262). National Center for Biotechnology Information. View Source
